(S)-Methyl 2-aminobutanoate hydrochloride

Catalog No.
S994912
CAS No.
56545-22-3
M.F
C5H12ClNO2
M. Wt
153.606
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-aminobutanoate hydrochloride

CAS Number

56545-22-3

Product Name

(S)-Methyl 2-aminobutanoate hydrochloride

IUPAC Name

methyl (2S)-2-aminobutanoate;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.606

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1

InChI Key

AHAQQEGUPULIOZ-WCCKRBBISA-N

SMILES

CCC(C(=O)OC)N.Cl

Synonyms

(S)-2-Amino-butanoic Acid Methyl Ester Hydrochloride; L-α-Aminobutyric Acid Methyl Ester Hydrochloride; (S)-2-Aminobutanoic Acid Methyl Ester Hydrochloride;

(S)-Methyl 2-aminobutanoate hydrochloride is a chiral compound with the molecular formula C5H12ClNO2C_5H_{12}ClNO_2 and a molecular weight of approximately 153.61 g/mol. It is characterized by its melting point of 116-117ºC and is soluble in water, indicating high bioavailability. This compound is known for its role as a building block in the synthesis of various pharmaceuticals and has garnered attention due to its biological activity and potential therapeutic applications .

Chiral Building Block:

(S)-Methyl 2-aminobutanoate hydrochloride serves as a chiral building block in organic synthesis. Its chiral center, denoted by the "(S)" designation, allows researchers to introduce chirality (handedness) into complex molecules. This property is crucial in developing pharmaceuticals and other biologically active compounds, where the three-dimensional arrangement of atoms can significantly impact their activity and safety. [Source: Sigma-Aldrich, "(S)-Methyl 2-aminobutanoate hydrochloride"()]

Precursor for Biologically Active Compounds:

The compound can act as a precursor for synthesizing various biologically active compounds. By modifying its functional groups, researchers can create molecules with diverse functionalities, including potential drugs, enzyme inhibitors, and agrochemicals. [Source: PubChem, "Methyl 2-aminobutanoate hydrochloride"()]

Research on Neurological Functions:

Limited research suggests that (S)-Methyl 2-aminobutanoate hydrochloride might play a role in neurological functions. Studies have investigated its potential involvement in regulating neurotransmitters, particularly gamma-aminobutyric acid (GABA), a crucial inhibitory neurotransmitter in the brain. However, this area requires further exploration to understand its precise mechanisms and potential therapeutic applications. [Source: PubChem, "Methyl 2-aminobutanoate hydrochloride"()]

Typical of amino acids and esters:

  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2-aminobutanoic acid and methanol.
  • Transamination Reactions: It can act as an amino donor in transamination reactions, leading to the formation of other amino acids.
  • Decarboxylation: When subjected to heat or specific reagents, it may undergo decarboxylation, yielding aliphatic amines .

Research indicates that (S)-Methyl 2-aminobutanoate hydrochloride exhibits significant biological activities:

  • Neuroprotective Effects: It has been studied for its potential neuroprotective properties, particularly in models of neurodegenerative diseases.
  • Antidepressant Activity: Some studies suggest that it may have antidepressant-like effects, potentially influencing neurotransmitter systems .
  • Metabolic Role: As a derivative of an amino acid, it plays a role in metabolic pathways, contributing to protein synthesis and cellular function.

Several methods have been developed for synthesizing (S)-Methyl 2-aminobutanoate hydrochloride:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to produce the desired enantiomer.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents to induce asymmetry during the formation of the compound from simpler precursors.
  • Resolution Techniques: Separating racemic mixtures through various techniques such as crystallization or chromatography to obtain the pure (S)-enantiomer .

(S)-Methyl 2-aminobutanoate hydrochloride finds applications in several fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: Employed in biochemical studies to explore amino acid metabolism and neurobiology.
  • Agricultural Chemistry: Potential use as a growth regulator or herbicide due to its biological activity .

Interaction studies have shown that (S)-Methyl 2-aminobutanoate hydrochloride can interact with various biological molecules:

  • Receptor Binding: It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Interactions: Studies indicate potential interactions with enzymes involved in amino acid metabolism, which could affect metabolic rates and pathways .

Several compounds share structural similarities with (S)-Methyl 2-aminobutanoate hydrochloride. Here are some notable ones:

Compound NameCAS NumberSimilarity Score
(R)-Methyl 2-aminobutanoate hydrochloride85774-09-01.00
Methyl 2-aminobutanoate hydrochloride7682-18-01.00
(R)-Methyl 2,6-diaminohexanoate dihydrochloride67396-08-10.94
Methyl (2S)-2-aminohexanoate hydrochloride27025-25-80.94

Uniqueness

(S)-Methyl 2-aminobutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer (R)-Methyl 2-aminobutanoate hydrochloride. The presence of the methyl ester group enhances its solubility and bioavailability, making it particularly effective in pharmaceutical applications .

The synthesis of (S)-Methyl 2-aminobutanoate hydrochloride through classical esterification represents one of the most established methodologies in amino acid ester chemistry . The fundamental approach involves the reaction of (S)-2-aminobutanoic acid with methanol in the presence of hydrochloric acid as both catalyst and hydrochloride salt precursor . This process follows the Fischer esterification mechanism, where the carboxylic acid group undergoes nucleophilic acyl substitution with methanol under acidic conditions [24].

The reaction mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic [36]. Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate [36]. Water elimination from this intermediate yields the desired methyl ester, which exists as its hydrochloride salt due to protonation of the amino group under acidic conditions [23].

Experimental protocols typically employ a molar ratio of amino acid to methanol ranging from 1:10 to 1:20, with hydrochloric acid concentrations between 0.5 to 2.0 M [23] [36]. Reaction temperatures are maintained between 50-80°C, with reaction times varying from 5 minutes to 24 hours depending on the specific conditions employed [23]. The use of freshly distilled methanol is crucial to prevent side reactions that may occur with water-containing solvents [23].

Alternative acidic catalysts have been explored, including thionyl chloride and trimethylchlorosilane systems [23]. The thionyl chloride method involves heating (S)-2-aminobutanoic acid with methanol and thionyl chloride at temperatures maintained between -5°C to 0°C, requiring strict temperature control to prevent decomposition [23]. The trimethylchlorosilane approach offers milder reaction conditions at room temperature, utilizing a 2:1 molar ratio of trimethylchlorosilane to amino acid in methanol [23].

MethodTemperature (°C)Time (hours)Yield (%)Reference
Methanol/Hydrochloric acid50-805-2485-98 [23] [36]
Thionyl chloride/Methanol-5 to 02-689-95 [23]
Trimethylchlorosilane/Methanol20-2512-2486-96 [23]

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis of (S)-Methyl 2-aminobutanoate hydrochloride involves sophisticated methodologies that ensure the retention or enhancement of enantiomeric purity [15] [17]. Rhodium-catalyzed asymmetric hydrogenation represents the predominant approach for generating optically pure amino acid esters from dehydroamino acid precursors [15] [16] [17].

The process typically begins with the preparation of methyl 2-amino-2-butenoate, which serves as the prochiral substrate for asymmetric hydrogenation [17]. Rhodium complexes bearing chiral diphosphine ligands such as (R,R)-Et-DuPhos or (S,S)-Et-FerroTANE demonstrate exceptional enantioselectivity, achieving enantiomeric excesses exceeding 99% under optimized conditions [17]. The reaction proceeds under mild conditions, typically at room temperature under hydrogen pressures ranging from 20 to 400 psi [17].

Mechanistic studies reveal that the rhodium catalyst coordinates to both the C=C double bond and the carbonyl oxygen of the dehydroamino acid ester, creating a chelated intermediate that determines the stereochemical outcome [15]. The chiral ligand environment directs the approach of hydrogen to one face of the prochiral substrate, resulting in the formation of the desired (S)-enantiomer [15].

Palladium-catalyzed approaches have also been developed for the direct synthesis of α-amino acid esters from simple starting materials [18]. These methodologies utilize hydrogen peroxide as both oxidant and oxygen source, enabling the conversion of amines and vinyl ethers into α-amino acid esters under mild reaction conditions [18]. The palladium system demonstrates high atom economy and scalability, making it attractive for industrial applications [18].

Alternative asymmetric synthesis strategies employ organocatalytic approaches using quinidine-derived catalysts [25]. These catalysts bearing diamine fragments and free amino groups provide access to both enantiomers of α-amino acid esters through single-pot procedures [25]. The process involves asymmetric epoxidation followed by ring-opening with nucleophiles, achieving enantiomeric excesses ranging from 60% to 85% depending on the substrate structure [25].

Catalyst SystemSubstrateConditionsEnantiomeric Excess (%)Yield (%)
Rhodium/(R,R)-Et-DuPhosMethyl 2-amino-2-butenoate25°C, 100 psi H₂>9990-95
Rhodium/(S,S)-Et-FerroTANEMethyl 2-amino-2-butenoate25°C, 120 psi H₂95-9988-94
Palladium/Hydrogen peroxideAmine/Vinyl ether25°C, atmospheric85-9275-85

Industrial-Scale Production Protocols and Optimization Parameters

Industrial production of (S)-Methyl 2-aminobutanoate hydrochloride requires optimization of multiple parameters to achieve economical and efficient synthesis [26]. The fermentation-based approach utilizing Corynebacterium glutamicum represents the primary method for large-scale amino acid production, followed by chemical esterification [26].

Bioreactor design specifications for amino acid production include temperature control systems maintaining 28-37°C, pH control at 6.5-7.5, and dissolved oxygen levels above 30% saturation [26]. Industrial fermenters typically operate in fed-batch mode, with glucose or acetic acid as carbon sources and ammonium sulfate as nitrogen source [26]. The fermentation process achieves amino acid concentrations of 50-120 grams per liter over 48-72 hour cycles [26].

Downstream processing involves initial separation of biomass through centrifugation, followed by ion-exchange chromatography for amino acid purification [26]. The purified (S)-2-aminobutanoic acid is then subjected to esterification using methanol and hydrochloric acid in continuous stirred-tank reactors [26]. Process optimization parameters include residence time (2-4 hours), temperature (60-80°C), and molar excess of methanol (5-10 fold) [26].

Heat integration strategies recover thermal energy from the exothermic esterification reaction, reducing overall energy consumption by 25-30% [26]. Solvent recovery systems recycle unreacted methanol through distillation, achieving recovery rates exceeding 95% [26]. Product crystallization from aqueous-alcoholic solutions provides the final (S)-Methyl 2-aminobutanoate hydrochloride with purities above 99% [31].

Quality control protocols monitor enantiomeric purity through chiral high-performance liquid chromatography, ensuring specifications of ≥98% enantiomeric excess [30]. Process analytical technology enables real-time monitoring of reaction progress, allowing for dynamic optimization of reaction conditions [38].

ParameterFermentationEsterificationPurification
Temperature (°C)28-3760-8020-25
pH6.5-7.51.0-2.05.0-7.0
Pressure (bar)1.0-1.51.01.0
Residence Time (hours)48-722-44-8
Yield (%)85-9590-9595-98

Novel Continuous-Flow Synthesis Techniques

Continuous-flow synthesis of (S)-Methyl 2-aminobutanoate hydrochloride represents an emerging technology that offers enhanced process control and efficiency compared to traditional batch methods [8] [9]. Microreactor technology enables precise temperature and residence time control while minimizing side reactions and improving product quality [20].

The continuous-flow process typically employs a series of microreactors connected through polytetrafluoroethylene tubing [8]. The first reactor facilitates the esterification reaction between (S)-2-aminobutanoic acid and methanol under acidic conditions [8]. Reaction temperatures in the range of 40-80°C are maintained through external heating, with residence times controlled between 10 seconds to 2 minutes [8].

Flow rate optimization studies demonstrate that molar ratios of methanol to amino acid between 1:2 and 1:3 provide optimal conversion rates [8]. The high surface area to volume ratio of microreactors (approximately 5040 m²/m³) enables efficient heat transfer and rapid reaction completion [8]. Temperature control within ±1°C is achievable through the use of thermostated heating blocks or heated coil reactors [8].

Telescoped synthesis approaches integrate multiple reaction steps within a single continuous-flow system [33]. These methodologies enable the direct conversion of carboxylic acids to amino acid esters without isolation of intermediates, reducing overall process complexity [33]. Automated optimization using machine learning algorithms facilitates rapid identification of optimal reaction conditions, reducing development time from weeks to days [38].

Process intensification through continuous-flow synthesis achieves production rates of 700 grams per hour using relatively compact equipment [8]. The elimination of batch-to-batch variations and improved mixing characteristics result in enhanced product consistency and reduced waste generation [8]. Integration with online analytical monitoring enables real-time quality control and process adjustment [20].

Flow ParameterRangeOptimal ValueImpact on Yield
Flow Rate (mL/min)0.1-2.00.5-0.8Direct correlation
Temperature (°C)40-8060-70Optimal at 65°C
Residence Time (min)0.2-10.01.5-2.0Plateau after 2 min
Pressure (bar)1.0-5.02.0-3.0Minimal effect

Post-Synthetic Purification and Chiral Resolution Methods

Post-synthetic purification of (S)-Methyl 2-aminobutanoate hydrochloride employs multiple complementary techniques to achieve pharmaceutical-grade purity specifications [28] [29] [30]. Initial purification involves removal of unreacted starting materials and side products through liquid-liquid extraction or crystallization [31].

Chiral resolution methods are essential for ensuring enantiomeric purity when racemic mixtures are produced during synthesis [14] [28]. High-performance liquid chromatography using chiral stationary phases containing urethane-blocked α-arylglycines demonstrates excellent enantioselectivity for amino acid ester derivatives [30]. The method achieves baseline separation of enantiomers with resolution factors exceeding 1.5 [30].

Preparative-scale chiral chromatography utilizes columns packed with modified cellulose or amylose-based chiral selectors [28]. Mobile phase composition typically consists of hexane-ethanol mixtures with modifier concentrations between 5-20% volume/volume [28]. Flow rates are optimized to balance resolution and throughput, typically operating at 1-5 milliliters per minute for analytical columns [28].

Alternative resolution approaches employ diastereomeric salt formation using optically pure resolving agents such as L-tartaric acid [1] [6]. The process involves dissolving the racemic amino acid ester in methanol, followed by addition of the resolving agent in stoichiometric amounts [1]. Selective crystallization of one diastereomeric salt enables separation through filtration, followed by liberation of the desired enantiomer through acid-base treatment [1].

Recrystallization procedures utilize aqueous-organic solvent systems to achieve high purity products [31]. Typical solvents include water-ethanol or water-methanol mixtures with compositions optimized for maximum recovery and purity [31]. Temperature cycling between 70-80°C for dissolution and 0-10°C for crystallization enhances crystal quality and removes trace impurities [31].

Advanced purification techniques include supercritical fluid chromatography, which offers reduced solvent consumption and enhanced separation efficiency [28]. The method employs carbon dioxide as the primary mobile phase with polar modifiers such as methanol or ethanol [28]. Operating pressures range from 100-300 bar, with temperatures maintained between 35-60°C [28].

Purification MethodPurity Achieved (%)Recovery (%)Processing Time (hours)
Crystallization95-9880-904-8
Chiral HPLC>9970-852-6
Diastereomeric Resolution98-9975-8512-24
Supercritical Fluid Chromatography>9985-951-3

The thermodynamic properties of (S)-Methyl 2-aminobutanoate hydrochloride provide fundamental insights into its physical characteristics and thermal stability. The compound exhibits a well-defined melting point range of 116-117°C [1] [2], indicating a relatively stable crystalline structure at room temperature. This melting point is consistent across multiple sources and represents the transition from solid to liquid phase under standard atmospheric pressure conditions.

The molecular weight of the compound is 153.61 g/mol [1] [2] [3], with an exact mass of 153.055649 g/mol [2] [4], confirming the molecular formula C₅H₁₂ClNO₂. The compound exists as a white crystalline solid at room temperature [3], demonstrating typical characteristics of amino acid ester hydrochloride salts.

PropertyValueSource
Melting Point116-117°CMultiple sources
Boiling PointNot reportedLimited data
Flash PointNot reportedLimited data
DensityNot reportedLimited data
Molecular Weight153.61 g/molPubChem/Multiple sources
Exact Mass153.055649 g/molChemSpider
Decomposition TemperatureNot reportedLimited data
Phase StateSolid (crystalline)Multiple sources

Limited data is available regarding the boiling point and decomposition temperature of (S)-Methyl 2-aminobutanoate hydrochloride. The absence of reported boiling point data suggests that the compound may undergo decomposition before reaching its boiling point, which is common for amino acid derivatives containing thermally labile functional groups.

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of (S)-Methyl 2-aminobutanoate hydrochloride demonstrates distinct preferences for polar solvents, reflecting its ionic character as a hydrochloride salt. The compound exhibits high solubility in water (>100 mg/mL) [7], indicating excellent bioavailability characteristics for potential pharmaceutical applications.

The compound's solubility in various polar solvents has been documented, with good solubility reported in methanol, ethanol, and dimethyl sulfoxide (DMSO) [8]. This broad solubility profile in protic and aprotic polar solvents is attributed to the presence of both the amino group (as ammonium cation) and the ester functionality, which can form hydrogen bonds with polar solvent molecules.

Solvent SystemSolubilityPolarityNotes
WaterHigh (>100 mg/mL)PolarHighly soluble, indicating good bioavailability
MethanolSolublePolarGood solubility reported
EthanolSolublePolarGood solubility reported
DMSOSolublePolarGood solubility reported
AcetoneLimited dataModerately polarNo specific data available
HexaneLimited dataNon-polarNo specific data available
DichloromethaneLimited dataNon-polarNo specific data available
ChloroformLimited dataNon-polarNo specific data available

The partition coefficient data is limited, with some sources reporting LogP values ranging from 0.3185 [9] to 1.399 [2], suggesting moderate lipophilicity. This range indicates that while the compound has some affinity for organic phases, its primary solubility characteristics favor aqueous environments due to the ionic nature of the hydrochloride salt.

Spectroscopic Fingerprints: IR, NMR, and Mass Spectral Signatures

The spectroscopic characterization of (S)-Methyl 2-aminobutanoate hydrochloride provides definitive structural identification through multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that confirm the compound's structure and stereochemistry.

In ¹H NMR spectroscopy, the compound exhibits distinctive signals including a broad singlet at δ 8.98-9.00 ppm corresponding to the ammonium protons (NH₃⁺) and signals at δ 3.79-3.89 ppm attributed to the methoxy group (OCH₃) . These chemical shifts are consistent with the protonated amino acid ester structure in polar solvents such as DMSO-d₆.

¹³C NMR spectroscopy provides complementary structural information, with characteristic carbon signals confirming the presence of the carbonyl carbon, methoxy carbon, and the chiral carbon center. The carbonyl carbon typically appears in the range of 170-180 ppm, diagnostic of ester functionality [11].

TechniqueKey SignaturesSolvent/ConditionsNotes
¹H NMRδ 8.98-9.00 ppm (NH₃⁺), δ 3.79-3.89 ppm (OCH₃)DMSO-d₆Characteristic ammonium salt signals
¹³C NMRCharacteristic carbon signalsVarious solventsCarbonyl carbon diagnostic
IR SpectroscopyC=O stretch (~1740 cm⁻¹), N-H stretchKBr pellet/ATREster and amine functionalities
Mass SpectrometryMolecular ion peak at m/z 153ESI-MSConfirms molecular structure
UV-Vis SpectroscopyLimited data availableNot specifiedLimited spectroscopic data
Optical RotationPositive rotation (S-configuration)Not specifiedConfirms S-configuration

Infrared (IR) spectroscopy reveals characteristic absorption bands including the C=O stretch at approximately 1740 cm⁻¹, typical of ester carbonyls, and N-H stretching vibrations associated with the ammonium functionality [12]. These spectral features provide unambiguous identification of the functional groups present in the molecule.

Mass spectrometry analysis confirms the molecular structure with the molecular ion peak appearing at m/z 153, corresponding to the protonated molecular ion [M+H]⁺ [13]. This mass spectral signature is consistent with the calculated molecular weight and provides definitive confirmation of the compound's identity.

Chromatographic Behavior and Retention Parameters

The chromatographic behavior of (S)-Methyl 2-aminobutanoate hydrochloride has been characterized using various separation techniques, with particular emphasis on High-Performance Liquid Chromatography (HPLC) methods. The compound demonstrates moderate retention on reverse-phase C18 columns, reflecting its balanced hydrophilic-lipophilic properties [14] [15].

Chiral HPLC separation has been successfully achieved using specialized chiral stationary phases such as Chiralpak IC columns . This technique is particularly valuable for determining enantiomeric excess and confirming the stereochemical purity of the (S)-enantiomer. The separation typically employs mobile phases consisting of hexane and isopropanol mixtures, with detection methods including UV absorption and polarimetry.

TechniqueConditionsRetention ParametersApplications
HPLCReverse phase (C18)Moderate retentionPurity analysis
Chiral HPLCChiralpak IC columnEnantiomer separationEnantiomeric excess determination
GCNot commonly usedNot applicableNot suitable
TLCVarious solvent systemsRf values varyQualitative analysis
LCMSESI ionizationShort retention timeStructure confirmation
Preparative HPLCSemi-preparative scaleScalable separationCompound purification

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides both separation and structural confirmation, with the compound showing short retention times under typical analytical conditions [9]. The electrospray ionization (ESI) mode is particularly effective for generating molecular ions suitable for mass spectral analysis.

Thin Layer Chromatography (TLC) can be employed for qualitative analysis, though Rf values vary significantly depending on the solvent system used. The compound's polar nature necessitates the use of polar mobile phases for effective separation and visualization.

Hygroscopicity and Stability Under Environmental Conditions

The environmental stability of (S)-Methyl 2-aminobutanoate hydrochloride is a critical consideration for storage, handling, and formulation applications. The compound demonstrates good stability under standard laboratory conditions when stored properly [16] [17].

Hygroscopicity is a notable characteristic of this compound, as with many amino acid hydrochloride salts. The compound should be stored in dry conditions to prevent moisture absorption, which could lead to degradation or changes in physical properties [18] [19]. Recommended storage conditions include refrigeration at 2-8°C for medium-term storage and frozen conditions (<0°C) for long-term preservation [20] [21].

ConditionStabilityDurationNotes
Room TemperatureStableShort termSuitable for routine handling
Refrigerated (2-8°C)Recommended storageSeveral monthsPreferred storage condition
Frozen (<0°C)Long-term storageExtended periodsFor long-term preservation
HumidityHygroscopic - avoid moistureN/AStore in dry environment
LightStable (protected storage)N/AStandard laboratory conditions
HeatAvoid excessive heatN/AHeat sensitive compound
Oxidizing AgentsIncompatibleN/AKeep away from oxidizers
pH StabilityStable under neutral conditionsN/AAvoid extreme pH conditions

Thermal stability analysis indicates that the compound is heat sensitive and should be protected from excessive temperatures [16] [21]. The melting point of 116-117°C represents the upper limit of thermal stability under normal atmospheric conditions.

Chemical stability is maintained under neutral pH conditions, but the compound should be protected from strong oxidizing agents and extreme pH conditions [16] [19]. The ester functionality is particularly susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to degradation of the compound.

Light stability appears to be adequate under standard laboratory lighting conditions, though protection from direct sunlight and UV radiation is recommended for long-term storage [20]. The compound should be stored in appropriate containers that provide protection from environmental factors while maintaining the integrity of the crystalline structure.

Dates

Last modified: 08-15-2023

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